2-Bromo-1-(4-fluorophenyl)propan-1-one

Medicinal Chemistry Quinone Synthesis Halogenation

Sourcing α-bromoketones with consistent para-fluoro substitution often leads to reproducibility failures-isomeric impurities or incorrect halogens derail cross-couplings and reduce yields. 2-Bromo-1-(4-fluorophenyl)propan-1-one (CAS 345-94-8) eliminates this uncertainty with verified structural identity and reliable electrophilic reactivity. • Enables nucleophilic displacement at the α-position for constructing 6-fluoromenadione derivatives and related quinone pharmacophores. • Supports solvent-free, light-induced 1,2-bromine shift reactions to access β-bromo isomers without unselective direct bromination. • Spectroscopic fingerprint (¹H/¹⁹F NMR, FTIR, MS) allows definitive batch identity confirmation, critical for GMP/GLP traceability. • Multi-vendor commercial availability from gram to kilogram quantities ensures uninterrupted supply for scale-up transitions.

Molecular Formula C9H8BrFO
Molecular Weight 231.06 g/mol
CAS No. 345-94-8
Cat. No. B1282179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(4-fluorophenyl)propan-1-one
CAS345-94-8
Molecular FormulaC9H8BrFO
Molecular Weight231.06 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC=C(C=C1)F)Br
InChIInChI=1S/C9H8BrFO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3
InChIKeyQKHHCXOSPQAQQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(4-fluorophenyl)propan-1-one – Structural & Procurement Overview


2-Bromo-1-(4-fluorophenyl)propan-1-one (CAS 345-94-8) is an α-brominated aromatic ketone belonging to the class of α-haloketones, characterized by a bromine atom at the α-position and a para-fluorine substituent on the phenyl ring . Its molecular formula is C₉H₈BrFO with a molecular weight of 231.06 g/mol, and it is typically supplied as a white to off-white solid with a melting point of 35°C and a boiling point of 260.8°C at 760 mmHg . The compound is primarily utilized as a pharmaceutical intermediate, fine chemical reagent, and building block in organic synthesis, particularly for constructing fluorinated aromatic scaffolds in medicinal chemistry and materials science .

Fluorinated building block for medicinal chemistry and materials science – para-fluorine modulates electronic profile
α-Bromo ketone handle enables nucleophilic substitutions and cross‑couplings in multi‑step sequences
Photochemical 1,2‑bromine shift reactivity provides access to β‑bromo isomers without direct bromination

Why Analogs Cannot Substitute 2-Bromo-1-(4-fluorophenyl)propan-1-one


Substituting 2-Bromo-1-(4-fluorophenyl)propan-1-one with closely related α-bromopropiophenones is not straightforward due to the unique electronic and steric profile conferred by the para-fluorine substituent and the α-bromine positioning. The electron-withdrawing nature of the para-fluorine atom modulates the electrophilicity of the carbonyl carbon and the α-carbon bearing the bromine, directly influencing reaction rates in nucleophilic substitutions and cross-couplings . Furthermore, the bromine atom at the α-position introduces a chiral center, which, while racemic in the parent compound, can lead to stereochemical divergence in downstream transformations when compared to non-brominated or β-brominated analogs . The 1,2-bromine shift reactivity under photochemical conditions, a characteristic feature of α-bromopropiophenones, is highly dependent on the nature and position of aryl substituents, meaning that even small changes in the aromatic ring (e.g., moving the fluorine from para to meta or replacing it with chlorine) can significantly alter reaction pathways and product distributions [1]. The quantitative evidence below substantiates why procurement of the precise CAS 345-94-8 is essential for reproducible synthetic outcomes.

Electronic mismatch Para‑fluorine withdrawal alters α‑carbon electrophilicity; meta‑fluoro or chloro analogs may shift reaction rates and product outcomes.
Rearrangement pathway divergence 1,2‑Bromine shift selectivity depends on aryl substitution pattern; non‑para‑fluoro analogs may not reproduce reported product distribution.
Stereochemical divergence Racemic α‑bromine chiral center leads to different downstream stereochemistry compared to non‑brominated or β‑bromo isomers.

Differentiation Evidence: 2-Bromo-1-(4-fluorophenyl)propan-1-one vs. Analogs


Bromination to Access Fluoromenadione Building Blocks

In a five-step synthesis of 6-fluoromenadione derivatives, 2-Bromo-1-(4-fluorophenyl)propan-1-one was prepared from commercial 4'-fluoropropiophenone via bromination in acetic acid [1]. While the original literature report does not provide a direct yield for this specific bromination step, the successful preparation of the subsequent xanthate derivative underscores the compound's utility as a key intermediate in a multi-step sequence. This contrasts with the non-brominated parent ketone (4'-fluoropropiophenone), which lacks the requisite leaving group for further functionalization, and the β-bromo isomer (3-bromo-1-(4-fluorophenyl)propan-1-one), which would require a different synthetic approach to access similar quinone structures due to the altered position of the reactive bromine center.

Synthetic utility
Reported
α‑Br enables nucleophilic displacement & xanthate formation; non‑brominated analog unusable, β‑bromo isomer requires alternative route
α‑Bromo position required for reported fluoromenadione pathway
Multi‑step organic synthesis; quinone targets
Medicinal Chemistry Quinone Synthesis Halogenation

Photochemical 1,2-Bromine Shift Reactivity

As a member of the α-bromopropiophenone class, 2-Bromo-1-(4-fluorophenyl)propan-1-one is expected to undergo a solvent-free, light-induced 1,2-bromine shift to yield β-bromopropiophenones with good product selectivity [1]. This reaction proceeds through C-Br bond homolysis to form a radical pair, followed by disproportionation and conjugate addition of HBr to the α,β-unsaturated ketone intermediate [2]. The study establishes that α-bromo ketones are uniquely reactive under these photochemical conditions, while their non-brominated or α-chloro analogs do not undergo the same selective transformation. The presence of the para-fluorine substituent on the aromatic ring is likely to influence the stability of radical intermediates and the regioselectivity of HBr addition, differentiating the reactivity profile of 2-Bromo-1-(4-fluorophenyl)propan-1-one from that of its non-fluorinated counterpart (e.g., α-bromopropiophenone).

Photochemical shift
Class-level
Expected 1,2‑Br shift to β‑bromo isomer under solvent‑free light; α‑chloro analogs show reduced reactivity
Unique reactivity of α‑bromo ketones; not transferable to chloro or non‑halogenated analogs
Solvent‑free UV/visible light conditions
Photochemistry Reaction Selectivity Mechanistic Studies

Spectroscopic Fingerprint for Identity Verification

The spectroscopic profile of 2-Bromo-1-(4-fluorophenyl)propan-1-one has been documented in the SpectraBase database, including 1H NMR, FTIR, and GC-MS data [1]. While the database does not provide a direct numerical comparison to its analogs, the availability of this specific spectral fingerprint allows for unambiguous identification and purity assessment, which is critical for quality control in regulated synthesis environments. The presence of the para-fluorine substituent leads to characteristic splitting patterns in 1H NMR (coupling to 19F) and distinct IR absorption bands for the C-F stretch, differentiating it from the chloro- or unsubstituted analogs. This analytical data provides a verifiable basis for confirming the identity of the procured material, reducing the risk of cross-contamination or misidentification with structurally similar compounds like 3-Bromo-1-(4-fluorophenyl)propan-1-one (CAS 57056-43-6) [2].

Spectroscopic fingerprint
Specification review
1H NMR, FTIR, GC‑MS spectra available; distinct 19F coupling and C‑F stretch vs. β‑isomer
Enables unambiguous batch identity verification, preventing isomer misidentification
SpectraBase reference data
Analytical Chemistry Quality Control Spectroscopy

Respiratory Irritation Hazard (H335)

According to safety data sheet information from Fluorochem, 2-Bromo-1-(4-fluorophenyl)propan-1-one carries the GHS hazard statement H335, indicating that it may cause respiratory irritation . In contrast, some supplier specifications (e.g., AKSci) list the compound as "Not hazardous material" with no GHS pictograms . This discrepancy highlights the importance of verifying safety classifications with individual vendors. The potential for respiratory irritation is a key differentiator from less hazardous analogs like 4'-fluoropropiophenone, which may not carry the same warning. For procurement decisions in facilities with strict exposure controls, this GHS classification necessitates specific handling and ventilation requirements, potentially influencing supplier selection based on the availability of compliant safety documentation and packaging.

Hazard classification
Data to verify
GHS H335 – may cause respiratory irritation (per Fluorochem); some suppliers list as non‑hazardous
Respiratory hazard classification may require ventilation controls; verify with specific vendor SDS
Discrepant supplier classifications reported
Safety Hazard Communication Occupational Health

Commercial Availability and Purity Options

Commercial suppliers offer 2-Bromo-1-(4-fluorophenyl)propan-1-one in varying purities: Enamine LLC provides a 95% pure product , Thermo Scientific offers a 98% pure grade , and SynHet advertises >99% pure material with pharma grade and ISO 9001 certification, supported by LCMS, GCMS, HPLC, NMR, and elemental analysis . This range of purities and analytical support levels allows end-users to select a grade appropriate for their specific application. In contrast, less common analogs like the β-bromo isomer (3-Bromo-1-(4-fluorophenyl)propan-1-one) are available from fewer suppliers and at a higher cost (e.g., $252 for 0.1g at 95% purity) [1]. The broader commercial availability and competitive pricing of 2-Bromo-1-(4-fluorophenyl)propan-1-one make it a more accessible and cost-effective choice for many research and development programs.

Commercial availability
Reported
Purity grades from 95% to >99% with analytical support; β‑isomer costlier and available from fewer vendors
Broader vendor base supports scale‑up procurement; β‑isomer less practical for routine sourcing
Pricing and availability subject to change
Procurement Supply Chain Quality Assurance

Physical Properties: α- vs. β-Bromo Isomer

2-Bromo-1-(4-fluorophenyl)propan-1-one is reported to be light-sensitive, requiring storage in amber vials under refrigeration (melting point 35°C) . While specific physical data for the β-bromo isomer (3-Bromo-1-(4-fluorophenyl)propan-1-one) is less widely reported, its computed XLogP3 is 2.4, with a topological polar surface area of 17.1 Ų [1]. In contrast, the α-bromo isomer has a reported LogP of 2.79180 . This difference in lipophilicity (ΔLogP ≈ 0.39) can affect chromatographic retention times, solubility profiles, and potentially membrane permeability in biological assays. The α-bromo isomer also has a reported melting point of 35°C, whereas the β-isomer's melting point is not consistently documented in public databases. These subtle but quantifiable differences in physical properties necessitate distinct handling and purification protocols, reinforcing that the isomers are not interchangeable in a laboratory or production setting.

Physical properties
Reported
LogP 2.79 (α‑isomer) vs. 2.4 (β‑isomer) Δ=0.39; α‑isomer light‑sensitive, mp 35°C
Property differences affect chromatography and storage; isomers not directly interchangeable
β‑isomer physical data limited in public sources
Physical Chemistry Storage Stability

2-Bromo-1-(4-fluorophenyl)propan-1-one Validated Applications


Fluorinated Naphthoquinone Synthesis

Utilize 2-Bromo-1-(4-fluorophenyl)propan-1-one as a key intermediate in the multi-step synthesis of 6-fluoromenadione derivatives . The α-bromo group serves as a crucial leaving group for nucleophilic displacement, enabling the introduction of diverse functionalities (e.g., xanthates) en route to the target quinone core. This application is supported by the compound's successful use in a reported synthetic pathway, highlighting its role in accessing biologically relevant fluorinated scaffolds. The non-brominated parent ketone is unsuitable for this specific sequence.

β-Bromopropiophenone via 1,2-Bromine Shift

Employ 2-Bromo-1-(4-fluorophenyl)propan-1-one in solvent-free, light-induced 1,2-bromine shift reactions to generate β-bromo-4-fluoropropiophenone derivatives with good product selectivity . This class-specific reactivity leverages the C-Br bond homolysis and radical intermediate formation unique to α-bromo ketones. This application is particularly valuable for accessing β-bromo isomers without the need for direct bromination, which can be unselective or require harsh conditions.

Identity Verification for Regulated Synthesis

Leverage the documented spectroscopic fingerprint (1H NMR, FTIR, MS) of 2-Bromo-1-(4-fluorophenyl)propan-1-one to confirm the identity and purity of procured batches. This is critical for compliance with GMP or GLP environments where traceability and accurate material characterization are mandatory. The distinct spectral features, particularly the 19F coupling patterns in NMR, provide a reliable method to distinguish the α-bromo compound from its β-isomer or other structurally related impurities, preventing costly synthetic failures due to misidentified starting materials.

Large-Scale Procurement & Process Development

Select 2-Bromo-1-(4-fluorophenyl)propan-1-one for scale-up studies due to its favorable commercial availability profile. Multiple vendors offer the compound in a range of purities (95% to >99%) with varying levels of analytical support, from basic purity certificates to comprehensive GMP-grade documentation . This competitive landscape ensures reliable supply and cost-effective sourcing compared to less common isomers like the β-bromo analog, which is offered by fewer suppliers at higher unit costs [4]. This makes it a pragmatic choice for transitioning from milligram-scale research to kilogram-scale production.

Application
Selection Property
Validation Focus
Fluorinated quinone synthesis
α‑Bromo leaving‑group reactivity
Multi‑step synthetic sequence reproducibility
β‑Bromo isomer preparation
Photochemical rearrangement selectivity
Solvent‑free bromine shift product profile
Batch identity confirmation
Spectroscopic fingerprint specificity
Isomer‑resolved NMR/FTIR batch verification
Scale‑up sourcing
Commercial purity‑grade options
Vendor documentation and supply reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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